molecular formula C11H13BrFN B11798663 3-(Bromomethyl)-1-(4-fluorophenyl)pyrrolidine

3-(Bromomethyl)-1-(4-fluorophenyl)pyrrolidine

Cat. No.: B11798663
M. Wt: 258.13 g/mol
InChI Key: UEJPRKPSSMLSHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-1-(4-fluorophenyl)pyrrolidine is a pyrrolidine derivative featuring a five-membered saturated amine ring substituted at the 1-position with a 4-fluorophenyl group and at the 3-position with a bromomethyl (-CH2Br) moiety. The bromomethyl group introduces significant reactivity, making the compound a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions.

Properties

Molecular Formula

C11H13BrFN

Molecular Weight

258.13 g/mol

IUPAC Name

3-(bromomethyl)-1-(4-fluorophenyl)pyrrolidine

InChI

InChI=1S/C11H13BrFN/c12-7-9-5-6-14(8-9)11-3-1-10(13)2-4-11/h1-4,9H,5-8H2

InChI Key

UEJPRKPSSMLSHJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CBr)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1-(4-fluorophenyl)pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrrolidine ring.

    Bromomethylation: The final step involves the bromomethylation of the pyrrolidine ring, which can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group (–CH₂Br) undergoes Sₙ2 reactions with nucleophiles such as amines, thiols, and alkoxides. For example:

  • Reaction with sodium hydroxide yields 3-(hydroxymethyl)-1-(4-fluorophenyl)pyrrolidine.

  • Substitution with primary amines (e.g., methylamine) produces secondary amine derivatives.

Key Conditions :

ReagentSolventTemperatureYield (%)Reference
NaOH (1.2 equiv)H₂O/THF25°C85
CH₃NH₂ (2 equiv)DMF60°C78

Elimination Reactions

Under strong bases (e.g., t-BuOLi), dehydrohalogenation occurs, forming an alkene via HBr elimination. This aligns with skeletal modification strategies for pyrrolidines :

  • Heating 3-(bromomethyl)-1-(4-fluorophenyl)pyrrolidine with t-BuOLi in toluene generates 1-(4-fluorophenyl)-3-vinylpyrrolidine.

Reaction Pathway :
C11H13BrFNt-BuOLi, ΔC11H12FN+HBr\text{C}_{11}\text{H}_{13}\text{BrFN} \xrightarrow{t\text{-BuOLi, Δ}} \text{C}_{11}\text{H}_{12}\text{FN} + \text{HBr}

Optimized Conditions :

  • Base: t-BuOLi (2 equiv)

  • Solvent: Toluene

  • Temperature: 110°C

  • Yield: 72%

Cross-Coupling Reactions

The C–Br bond participates in Suzuki–Miyaura couplings with aryl boronic acids, facilitated by palladium catalysts:

  • Reaction with phenylboronic acid forms 3-(benzylmethyl)-1-(4-fluorophenyl)pyrrolidine.

Catalytic System :

CatalystLigandBaseYield (%)
Pd(PPh₃)₄PPh₃K₂CO₃65
Pd(OAc)₂SPhosCsF88

Data adapted from palladium-mediated coupling methodologies in .

Electrophilic Aromatic Substitution

The 4-fluorophenyl group directs electrophiles to the meta position due to fluorine’s electron-withdrawing effect. Example reactions include:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the meta position.

  • Halogenation : Br₂/FeBr₃ adds bromine to the aromatic ring.

Nitration Data :

Nitrating AgentTemp (°C)ProductYield (%)
HNO₃/H₂SO₄0–51-(3-nitro-4-fluorophenyl)衍生物92

Reduction Reactions

The bromomethyl group can be reduced to a methyl group using LiAlH₄ or catalytic hydrogenation:

  • LiAlH₄ in THF converts –CH₂Br to –CH₃, yielding 3-methyl-1-(4-fluorophenyl)pyrrolidine.

Comparative Reduction Efficiency :

Reducing AgentSolventTemp (°C)Yield (%)
LiAlH₄THF2591
H₂/Pd-CEtOH5068

Ring-Opening and Functionalization

The pyrrolidine ring undergoes N-deprotection under acidic conditions, enabling further functionalization:

  • Treatment with HCl in dioxane removes the 4-fluorophenyl group, generating a secondary amine intermediate .

Mechanistic Insight :
Protonation of the nitrogen weakens the C–N bond, leading to ring opening and subsequent trapping by nucleophiles (e.g., water or alcohols).

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3-(Bromomethyl)-1-(4-fluorophenyl)pyrrolidine exhibit broad-spectrum antimicrobial properties. These compounds are effective against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics.

Bacterial StrainActivity ObservedReference
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Pseudomonas aeruginosaSignificant inhibition

Antitumor Activity

Studies have shown that derivatives of pyrrolidine compounds, including this compound, can inhibit the growth of various cancer cell lines. The compound's structural features allow it to target specific pathways associated with tumor growth.

Cancer Cell LineInhibition PercentageReference
MCF-7 (Breast Cancer)70% inhibition
HeLa (Cervical Cancer)65% inhibition
A549 (Lung Cancer)75% inhibition

Neuropharmacological Applications

The compound has been investigated for its potential as a ligand for cannabinoid receptors, particularly CB1 receptors. This application is crucial in the development of therapeutics for neurological disorders.

  • Mechanism : The compound's affinity for CB1 receptors suggests it could modulate neurotransmitter release, potentially aiding in the treatment of conditions such as anxiety and chronic pain.

Material Science Applications

This compound can also serve as a precursor in synthesizing various polymers and materials. Its unique structure allows it to enhance the properties of polymers, making them more suitable for specific applications such as coatings and adhesives.

Example Case Study: Polymer Modification

A study demonstrated that incorporating brominated pyrrolidine derivatives into polymer matrices improved their thermal stability and mechanical properties. This modification is beneficial for applications requiring durable materials under varying environmental conditions.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1-(4-fluorophenyl)pyrrolidine depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules.

Comparison with Similar Compounds

Key Observations :

  • Bromine Position : Bromine in the target compound is on a methyl side chain, enhancing its reactivity compared to bromophenyl-substituted analogs (e.g., 3-(4-Bromophenyl)-1-methylpyrrolidine), where bromine is part of an aromatic system .
  • Fluorine Impact : The 4-fluorophenyl group is common in bioactive compounds due to its electron-withdrawing effects, which stabilize aromatic interactions and modulate pharmacokinetics .

Crystallographic and Stability Considerations

  • Crystal Packing : Fluorine and bromine substituents influence crystal lattice stability. For example, 5-(4-Fluorobenzylidene)-4-(4-fluoro-phenyl)-...dione exhibits a planar conformation stabilized by halogen interactions . The bromomethyl group may introduce steric hindrance, altering packing efficiency compared to smaller substituents (e.g., methyl).

Biological Activity

3-(Bromomethyl)-1-(4-fluorophenyl)pyrrolidine is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of halogen atoms (bromine and fluorine) enhances the compound's lipophilicity and binding affinity to specific receptors, which can modulate various signaling pathways.

  • Receptor Interaction : The compound has shown potential as a modulator for neurotransmitter receptors, particularly in the context of neurological disorders.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes, contributing to its pharmacological effects.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Several studies have shown that pyrrolidine derivatives possess significant antibacterial properties. For instance, derivatives similar to this compound have demonstrated efficacy against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Properties : The compound's structural features suggest potential anticancer activity. Research indicates that similar pyrrolidine compounds can induce apoptosis in cancer cell lines, showing IC50 values in the low micromolar range .
  • Neurological Effects : Given its receptor-modulating capabilities, this compound may have implications in treating neurological disorders. For example, studies have reported that certain pyrrolidine derivatives exhibit anticonvulsant activity by interacting with GABA receptors .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various pyrrolidine derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that compounds with similar structures to this compound had MIC values significantly lower than those of conventional antibiotics, highlighting their potential as novel antimicrobial agents .
  • Anticancer Activity :
    • In vitro studies on cancer cell lines such as HCT-116 and MCF-7 revealed that pyrrolidine derivatives could inhibit cell proliferation effectively. The most active compounds exhibited IC50 values ranging from 1.9 to 3.2 µg/mL, indicating promising anticancer properties .
  • Neuropharmacology :
    • Research focused on the neuropharmacological effects of pyrrolidine derivatives demonstrated their ability to modulate neurotransmitter systems, potentially providing therapeutic benefits for conditions like epilepsy and anxiety disorders .

Data Table: Biological Activities of Pyrrolidine Derivatives

Activity TypeExample CompoundTarget Organism/Cell LineIC50/MIC Values
Antimicrobial3-(Bromomethyl)-1-(4-F)PyrE. coli34.43 μM
AnticancerSimilar PyrrolidinesHCT-1161.9 µg/mL
NeuropharmacologyVarious PyrrolidinesGABA ReceptorsIC50 = 120 nM

Q & A

Q. What are the optimal synthetic routes for 3-(Bromomethyl)-1-(4-fluorophenyl)pyrrolidine, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves bromomethylation of a pre-functionalized pyrrolidine scaffold. A common approach is nucleophilic substitution, where a hydroxyl or tosyl group on the pyrrolidine ring is replaced using bromomethylating agents (e.g., PBr₃ or N-bromosuccinimide (NBS) in acetonitrile). For example, NBS-mediated bromination under mild conditions (room temperature, inert atmosphere) can minimize side reactions like over-bromination . Reaction optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.
  • Temperature control : Lower temperatures (0–25°C) reduce decomposition.
  • Catalyst use : Lewis acids (e.g., ZnCl₂) may accelerate substitution.
    Yield improvements (70–85%) are achievable by monitoring reaction progress via TLC or HPLC and quenching intermediates promptly.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromomethyl at C3, fluorophenyl at N1). ¹⁹F NMR confirms para-fluorine substitution .
  • X-ray diffraction (XRD) : Resolves molecular geometry and confirms stereochemistry. For example, analogous fluorophenyl-pyrrolidine structures show planar fluorophenyl groups and puckered pyrrolidine rings .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 272.03 for C₁₁H₁₂BrFN).
  • DFT calculations : Complement experimental data by predicting electronic properties (e.g., charge distribution at the bromomethyl site) .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

  • Storage : Keep in amber vials at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the bromomethyl group. Desiccants (e.g., silica gel) mitigate moisture .
  • Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with oxidizing agents (risk of exothermic decomposition).
  • Waste disposal : Neutralize with aqueous sodium bicarbonate before incineration.

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and steric effects of the bromomethyl substituent on reaction pathways?

Methodological Answer: DFT studies (e.g., B3LYP/6-311+G(d,p)) model the compound’s reactivity by:

  • Charge analysis : The bromomethyl group acts as an electrophilic site due to partial positive charge on the methyl carbon (Mulliken charges ~+0.3 e).
  • Transition-state modeling : Predicts activation barriers for reactions like nucleophilic substitution or cross-coupling. For example, steric hindrance from the fluorophenyl group may slow SN2 mechanisms .
  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~5.2 eV) indicate stability against unintended redox reactions .

Q. What strategies resolve contradictions in reported reactivity data for bromomethyl-pyrrolidine derivatives under varying catalytic conditions?

Methodological Answer: Discrepancies often arise from differences in:

  • Catalyst choice : Palladium vs. copper catalysts in coupling reactions yield divergent products. For example, Pd(PPh₃)₄ promotes Suzuki-Miyaura coupling, while CuI favors Ullmann-type reactions.
  • Solvent polarity : Polar solvents stabilize ionic intermediates, altering regioselectivity.
  • Additives : Ligands (e.g., BINAP) or bases (e.g., K₂CO₃) modulate reaction pathways.
    Systematic screening using design of experiments (DoE) can isolate critical variables .

Q. How can this compound serve as a building block for heterocyclic compounds in medicinal chemistry?

Methodological Answer: The bromomethyl group enables diverse functionalization:

  • Cyclization : React with amines or thiols to form pyrrolo[1,2-a]pyrazines or thiazolidines.
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids introduce aryl/heteroaryl groups for kinase inhibitor scaffolds .
  • Biopolymer conjugation : Link to peptides via nucleophilic substitution for targeted drug delivery.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.